Lipophilicity Advantage Over the 6-Amino Analog: ~10-Fold Higher Predicted logP and Enhanced logD(7.4) for Membrane Permeation
2-[4-Methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol (CAS 146998-51-8) exhibits a calculated logP of 2.62 [1], substantially exceeding the logP of 1.13 for its closest structural analog, 2-(4-amino-6-methyl-1,3,5-triazin-2-yl)phenol (CAS 146998-57-4) . At physiological pH 7.4, the target compound displays a logD of 2.24 [1], while the amino analog lacks reported logD data, precluding direct comparison. The >10-fold difference in predicted octanol-water partition coefficient (ΔlogP ≈ 1.49) translates to markedly different passive membrane permeability potential, consistent with Lipinski's rule-of-five guidelines where logP values between 1 and 3 are considered optimal for oral bioavailability [2].
| Evidence Dimension | Octanol-water partition coefficient (logP, calculated via JChem) |
|---|---|
| Target Compound Data | logP = 2.62; logD(pH 7.4) = 2.24 |
| Comparator Or Baseline | 2-(4-Amino-6-methyl-1,3,5-triazin-2-yl)phenol (CAS 146998-57-4): logP = 1.13; logD(pH 7.4) not reported. |
| Quantified Difference | ΔlogP = +1.49 (target compound more lipophilic by >10-fold in partition coefficient); logD(pH 7.4) = 2.24 for target vs. no comparator data. |
| Conditions | Calculated properties using JChem software; data sourced from Chembase (target) and Leyan (comparator). |
Why This Matters
Higher logP and favorable logD(7.4) indicate superior passive membrane permeability, making this compound a preferred starting point for cell-based assays or lead optimization programs where intracellular target engagement is required.
- [1] Chembase. 2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenol. LogP = 2.62; LogD(pH 5.5) = 2.60; LogD(pH 7.4) = 2.24; TPSA = 70.93 Ų. http://www.chembase.cn/molecule-311017.html (accessed 2026-05-05). View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
